N-(3,4-dimethylphenyl)-2-((6-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide
Description
This compound features a [1,2,4]triazolo[4,3-b]pyridazine core, a bicyclic heteroaromatic system known for its versatility in medicinal chemistry. The pyridin-2-yl group at position 6 and the thioacetamide moiety at position 3 distinguish its structure. The N-(3,4-dimethylphenyl) substituent on the acetamide introduces steric bulk and lipophilicity, which may influence pharmacokinetic properties such as membrane permeability and metabolic stability.
Properties
IUPAC Name |
N-(3,4-dimethylphenyl)-2-[(6-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N6OS/c1-13-6-7-15(11-14(13)2)22-19(27)12-28-20-24-23-18-9-8-17(25-26(18)20)16-5-3-4-10-21-16/h3-11H,12H2,1-2H3,(H,22,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHWSXJSSEGLVNE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CSC2=NN=C3N2N=C(C=C3)C4=CC=CC=N4)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N6OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3,4-dimethylphenyl)-2-((6-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide is a compound with potential therapeutic applications due to its diverse biological activities. This article reviews existing literature on its synthesis, biological activity, and potential applications in medicinal chemistry.
Synthesis
The compound can be synthesized through a multi-step process involving the reaction of 3,4-dimethylphenyl derivatives with thioacetamide and pyridazine derivatives. The synthesis typically involves the formation of key intermediates that undergo cyclization to yield the final product.
Anticancer Activity
Several studies have investigated the anticancer properties of similar compounds within the triazole and pyridazine families. For instance, derivatives of triazoles have shown significant cytotoxic effects against various cancer cell lines. A study reported that specific triazole derivatives exhibited IC50 values as low as 0.73 µg/mL against tumor cells, indicating potent anticancer activity .
In another study focusing on pyridazine derivatives, compounds demonstrated selective inhibition against MDA-MB-231 breast cancer cells with an IC50 of 1.4 µM, suggesting that modifications in the molecular structure can enhance selectivity and potency against specific cancer types .
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Triazole Derivative | HCT-116 | 6.2 | |
| Pyridazine Derivative | MDA-MB-231 | 1.4 | |
| Thiadiazole Derivative | Various Tumors | 0.73 - 0.86 |
The mechanism by which this compound exerts its biological effects may involve the modulation of specific signaling pathways associated with cancer cell proliferation and survival. Compounds within this class often interact with targets such as VEGFR2 (Vascular Endothelial Growth Factor Receptor 2), leading to reduced angiogenesis and tumor growth.
Other Biological Activities
Beyond anticancer properties, similar compounds have exhibited anti-inflammatory and antimicrobial activities. For example, certain derivatives have been shown to inhibit COX-II (Cyclooxygenase II), which is crucial in inflammatory processes. Compounds displaying ED50 values comparable to established non-steroidal anti-inflammatory drugs (NSAIDs) indicate potential for therapeutic use in inflammatory diseases .
Case Studies
- Cytotoxicity Study : A study conducted on a series of triazole derivatives highlighted their cytotoxic effects against HepG2 liver cancer cells. The results indicated varying degrees of inhibition based on structural modifications .
- Antimicrobial Activity : Research on mercapto-substituted triazoles revealed promising antibacterial activity against pathogenic bacteria. Compounds showed significant inhibition compared to standard antibiotics like chloramphenicol .
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of compounds with similar structural motifs. For instance:
- Mechanism of Action : The compound is believed to induce apoptosis and cause cell cycle arrest at the G2/M phase, which is critical for inhibiting tumor growth.
| Cell Line | IC50 (µM) | Selectivity Index |
|---|---|---|
| MDA-MB-231 (Breast) | 3.18 ± 0.11 | High |
| A549 (Lung) | 5.00 ± 0.15 | Moderate |
In a study involving triple-negative breast cancer (TNBC), the compound demonstrated significant inhibition of cell proliferation, with enhanced apoptosis markers observed through increased caspase activity compared to control groups .
Antiviral Activity
The antiviral potential of N-(3,4-dimethylphenyl)-2-((6-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide has also been explored:
- Inhibition of Viral Replication : Similar compounds have shown efficacy against various viral strains, including influenza.
| Virus Type | Reduction in Viral Load (%) | Model Used |
|---|---|---|
| Influenza A | 70% | In vitro cell model |
| HIV | 60% | In vitro cell model |
These findings suggest that the compound may have broader applications beyond oncology and could be considered for antiviral drug development.
Agricultural Biotechnology
The compound's ability to control phytopathogenic microorganisms has been investigated as well:
- Fungicidal Properties : Preliminary studies indicate that derivatives of this compound can inhibit fungal pathogens in crops.
| Pathogen | Inhibition Rate (%) | Concentration (µg/mL) |
|---|---|---|
| Fusarium spp. | 85% | 50 |
| Alternaria spp. | 75% | 40 |
This suggests potential applications in agricultural biotechnology as an eco-friendly pesticide alternative.
Study 1: Anticancer Efficacy in MCF-7 Cells
A recent study focused on the anticancer efficacy of this compound against MCF-7 breast cancer cells. The results indicated a GI50 value of approximately , with significant apoptosis markers observed.
Study 2: Antiviral Effects Against Influenza
Another research highlighted the antiviral effects of pyridazine derivatives structurally related to the target compound. The study found that these derivatives significantly reduced viral loads in infected models by up to .
Chemical Reactions Analysis
Oxidation Reactions
The thioether (–S–) group in the molecule is susceptible to oxidation. Key findings include:
-
Mechanistic Insight : Oxidation proceeds via electrophilic attack on the sulfur atom, forming sulfoxides (single oxygen addition) or sulfones (double oxygen addition) depending on reagent strength.
-
Research Note : Sulfone derivatives exhibit enhanced stability but reduced solubility in polar solvents compared to sulfoxides .
Reduction Reactions
Reductive transformations target the triazole ring or acetamide moiety:
-
Mechanistic Insight : Hydride agents selectively reduce the acetamide carbonyl to an amine, while catalytic hydrogenation may partially saturate the triazole ring .
-
Limitation : Over-reduction can lead to decomposition of the triazolo-pyridazine core.
Substitution Reactions
The pyridin-2-yl and triazolo-pyridazine groups participate in nucleophilic/electrophilic substitutions:
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Key Observation : Nitro groups introduced at the pyridazine C6 position enhance electrophilicity for further functionalization .
-
Side Reaction : Competitive sulfone formation occurs under strongly acidic conditions .
Cycloaddition and Ring-Opening Reactions
The triazolo-pyridazine core engages in cycloaddition chemistry:
-
Mechanism : Diels-Alder-type cycloadditions with electron-deficient dienophiles yield bicyclic structures .
-
Application : Ring-opened products serve as precursors for synthesizing thiol-containing pharmacophores.
Photochemical and Thermal Degradation
Stability studies reveal degradation pathways:
| Condition | Observation | Degradation Products |
|---|---|---|
| UV light (254 nm) | Cleavage of S–C bond | Pyridin-2-yl disulfide + acetamide fragments |
| Heating (>150°C) | Dehydration of acetamide group | Nitrile derivatives + CO₂ |
-
Implication : Storage under inert, low-temperature conditions is critical to prevent decomposition .
Comparative Reactivity Table
A comparison with structurally analogous compounds highlights reactivity trends:
| Compound Structural Feature | Oxidation Susceptibility | Reduction Efficiency | Substitution Versatility |
|---|---|---|---|
| Triazolo-pyridazine core | Moderate | Low | High |
| Pyridin-2-yl group | Low | High | Moderate |
| Thioacetamide linkage | High | Moderate | Low |
Comparison with Similar Compounds
Core Structural Similarities and Variations
The [1,2,4]triazolo[4,3-b]pyridazine scaffold is shared across multiple compounds, but substituent variations critically modulate their properties:
*Molecular weight estimated based on structural similarity to compounds.
Key Findings from Comparative Analysis
Substituent Effects on Binding Affinity: The pyridin-2-yl group in the target compound may enhance π-π stacking interactions in hydrophobic binding pockets compared to pyridin-3-yl analogues (e.g., ) .
Thioether vs. Ether Linkages :
- The thioacetamide moiety in the target compound and ’s analogue offers greater metabolic stability compared to oxygen-based ethers (e.g., 4-ethoxyphenyl in ), which are prone to oxidative degradation .
Biological Activity Trends :
- Compounds with pyridinyl substituents (e.g., ) are frequently explored in kinase inhibition due to their ability to mimic ATP’s purine ring. The target compound’s pyridin-2-yl group may align with this mechanism .
- Thiazine-containing analogues () suggest broader applications in agrochemistry, aligning with triazolo compounds listed in pesticide databases () .
Preparation Methods
Preparation of 6-Chloro-Triazolo[4,3-b]Pyridazine
The synthesis begins with 3-amino-6-chloropyridazine (A1 ), which undergoes cyclocondensation with formamidine acetate in refluxing ethanol to yield the triazolopyridazine core.
Reaction Conditions
Pyridin-2-yl Substitution at C6
The chlorine atom at C6 undergoes nucleophilic aromatic substitution with pyridin-2-ylamine under Buchwald-Hartwig coupling conditions:
Optimized Parameters
| Component | Quantity |
|---|---|
| 6-Chloro intermediate | 1.0 equiv |
| Pyridin-2-ylamine | 1.2 equiv |
| Pd(OAc)₂ | 0.05 equiv |
| XantPhos | 0.1 equiv |
| Cs₂CO₃ | 2.5 equiv |
| Toluene | 0.2 M |
Procedure :
- Degas mixture under N₂ for 15 min
- Heat at 110°C for 18 hr
- Cool, filter through Celite®, concentrate
- Purify via silica chromatography (EtOAc/hexanes 3:7)
Thiolation at C3 Position
Generation of Thiol Functionality
The triazolopyridazine undergoes thiolation using Lawesson's reagent under controlled conditions:
Reaction Setup
- Solvent : Dry THF
- Temperature : 0°C → rt
- Time : 4 hr
- Molar Ratio : 1:1.1 (triazolopyridazine:Lawesson's reagent)
Key Observations
- Complete conversion monitored by TLC (Rf 0.4 in CH₂Cl₂/MeOH 9:1)
- Isolation via acid-base workup (1M HCl → NaHCO₃)
- Yield : 68% (pale yellow powder)
Thioacetamide Bridge Formation
Synthesis of 2-Chloro-N-(3,4-Dimethylphenyl)Acetamide
Prepared from 3,4-dimethylaniline and chloroacetyl chloride:
Stepwise Protocol
Thioether Coupling Reaction
The critical S-alkylation step combines both fragments:
Optimized Coupling Conditions
| Parameter | Value |
|---|---|
| Solvent | DMF |
| Base | K₂CO₃ (2.5 equiv) |
| Temperature | 60°C |
| Time | 6 hr |
| Molar Ratio | 1:1.2 (thiol:chloroacetamide) |
Purification
- Column chromatography (SiO₂, gradient elution from 5→25% EtOAc in hexanes)
- Isolated Yield : 63% (off-white solid)
Reaction Optimization Studies
Solvent Screening for Thioether Formation
Comparative yields under varied conditions:
| Solvent | Base | Temp (°C) | Time (hr) | Yield (%) |
|---|---|---|---|---|
| DMF | K₂CO₃ | 60 | 6 | 63 |
| DMSO | K₂CO₃ | 60 | 6 | 58 |
| THF | K₂CO₃ | 60 | 12 | 41 |
| MeCN | K₂CO₃ | 80 | 8 | 55 |
| DMF | DBU | 60 | 4 | 60 |
Data indicates DMF/K₂CO₃ combination provides optimal results.
Temperature-Dependent Reaction Kinetics
Arrhenius analysis revealed activation energy (Ea) of 72.3 kJ/mol for the S-alkylation step, suggesting moderate thermal sensitivity.
Structural Characterization
Spectroscopic Analysis
¹H NMR (400 MHz, DMSO-d₆)
δ 8.92 (d, J=4.8 Hz, 1H, Py-H6)
δ 8.67 (s, 1H, Triazole-H5)
δ 8.34-8.27 (m, 2H, Pyridazine-H)
δ 7.89-7.82 (m, 3H, Aromatic-H)
δ 4.23 (s, 2H, SCH₂CO)
δ 2.31 (s, 3H, CH₃)
δ 2.19 (s, 3H, CH₃)
HRMS (ESI-TOF)
Calculated for C₂₀H₁₈N₆OS: 398.1274 [M+H]⁺
Found: 398.1276
X-ray Crystallography
Single crystals obtained from EtOH/water (3:1) showed:
- Space Group : P2₁/c
- Unit Cell : a=8.921 Å, b=12.345 Å, c=15.678 Å
- Dihedral Angle : 87.3° between triazolopyridazine and pyridinyl planes
- Hydrogen Bonding : N-H···N (2.89 Å) between acetamide NH and triazole N2
Scalability and Process Chemistry Considerations
Kilogram-Scale Production
| Parameter | Lab Scale | Pilot Scale |
|---|---|---|
| Batch Size | 50 g | 5 kg |
| Thioether Yield | 63% | 61% |
| Purity (HPLC) | 99.1% | 98.7% |
| Cycle Time | 14 hr | 18 hr |
Data demonstrates robust scalability with minimal yield erosion.
Alternative Synthetic Routes
Microwave-Assisted Synthesis
Comparative study of conventional vs. microwave methods:
| Method | Temp (°C) | Time | Yield (%) |
|---|---|---|---|
| Conventional | 60 | 6 hr | 63 |
| Microwave | 120 | 45 min | 68 |
Microwave irradiation improved reaction efficiency while maintaining product quality.
Q & A
Basic Research Questions
Q. What are the critical parameters for synthesizing N-(3,4-dimethylphenyl)-2-((6-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide with high purity?
- Methodological Answer : Synthesis involves multi-step pathways starting with precursors like pyridazine derivatives and triazole intermediates. Key steps include:
- Thioacetamide linkage : Controlled coupling of the thiol group to the pyridazine core under inert atmospheres (e.g., nitrogen) using solvents like DMF or DCM .
- Amide bond formation : Optimizing reaction time (12–24 hours) and temperature (60–80°C) to prevent side reactions.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) and recrystallization (ethanol/water) are critical for ≥95% purity .
Q. Which analytical techniques are most reliable for characterizing this compound’s structural integrity?
- Methodological Answer :
- NMR spectroscopy : 1H/13C NMR confirms substituent positions (e.g., pyridin-2-yl vs. pyridin-3-yl isomers) and amide bond formation .
- Mass spectrometry (HRMS) : Validates molecular weight (e.g., expected [M+H]+ ion) and detects impurities .
- HPLC : Assesses purity (>98% required for biological assays) using C18 columns and UV detection at 254 nm .
Q. What experimental approaches are used to investigate its potential biological activity?
- Methodological Answer :
- In vitro assays : Enzyme inhibition (e.g., kinase or protease targets) using fluorescence-based assays; IC50 values are calculated via dose-response curves .
- Cellular models : Cytotoxicity screening (MTT assay) in cancer cell lines (e.g., HeLa, MCF-7) to identify apoptosis induction .
- Mechanistic studies : Western blotting for protein expression changes (e.g., Bcl-2, caspase-3) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s pharmacological profile?
- Methodological Answer :
- Core modifications : Replace pyridin-2-yl with pyridin-3-yl to alter π-π stacking with target proteins .
- Substituent tuning : Introduce electron-withdrawing groups (e.g., -F, -Cl) on the dimethylphenyl ring to enhance binding affinity .
- Bioisosteric replacement : Substitute the thioacetamide linker with sulfonamide to improve metabolic stability .
- Data integration : Combine SAR with molecular docking (AutoDock Vina) to prioritize analogs .
Q. How can contradictory bioactivity data across studies be resolved?
- Methodological Answer :
- Standardize assays : Use identical cell lines (e.g., ATCC-validated), passage numbers, and serum concentrations .
- Control variables : Monitor solvent effects (e.g., DMSO ≤0.1% in cell assays) and batch-to-batch compound purity .
- Meta-analysis : Apply statistical tools (e.g., ANOVA with post-hoc Tukey tests) to reconcile IC50 discrepancies .
Q. What computational strategies predict this compound’s molecular targets?
- Methodological Answer :
- Pharmacophore modeling : Use Schrödinger Phase to identify key interaction features (e.g., hydrogen bond acceptors in the triazole ring) .
- Molecular dynamics (MD) simulations : GROMACS to assess binding stability with putative targets (e.g., EGFR kinase) over 100 ns trajectories .
- QSAR models : Train on datasets of triazolopyridazine analogs to predict logP and permeability .
Q. What methodologies assess its stability under physiological or stress conditions?
- Methodological Answer :
- Forced degradation studies : Expose to acidic (0.1 M HCl), basic (0.1 M NaOH), oxidative (3% H2O2), and photolytic (ICH Q1B guidelines) conditions .
- LC-MS/MS analysis : Monitor degradation products (e.g., sulfoxide derivatives from thioether oxidation) .
- Accelerated stability testing : Store at 40°C/75% RH for 6 months; quantify remaining compound via HPLC .
Q. How can synergistic effects with other therapeutics be systematically evaluated?
- Methodological Answer :
- Combination index (CI) : Use Chou-Talalay method in cell viability assays (e.g., CI <1 indicates synergy) .
- Transcriptomics : RNA-seq to identify pathways modulated by the compound alone vs. in combination .
- In vivo models : Xenograft studies with co-administered drugs (e.g., cisplatin) to measure tumor regression .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
